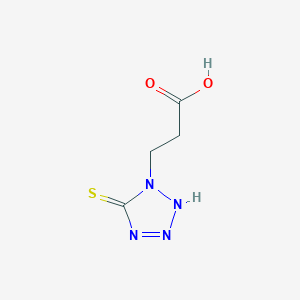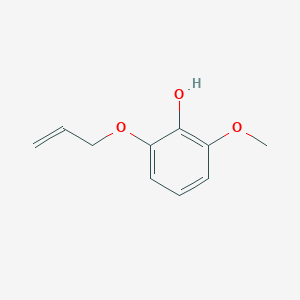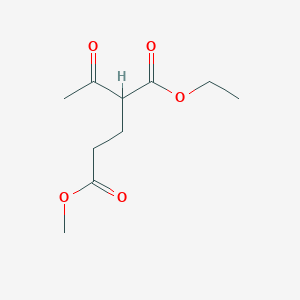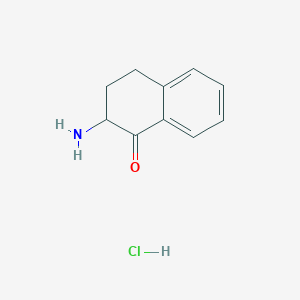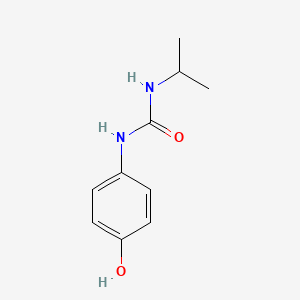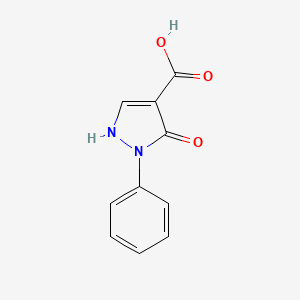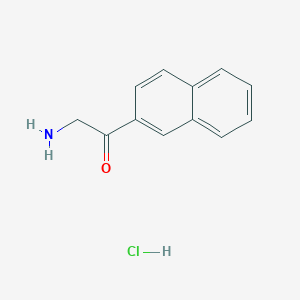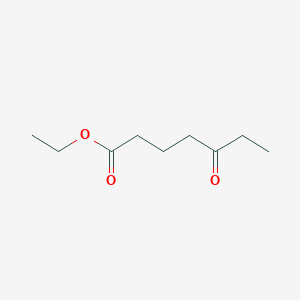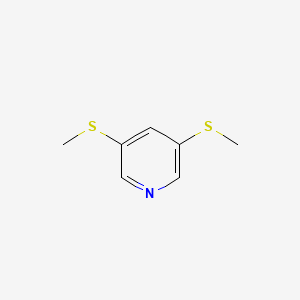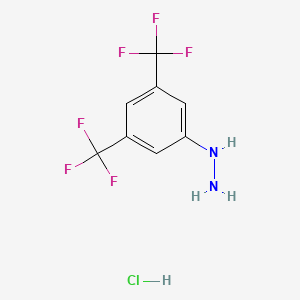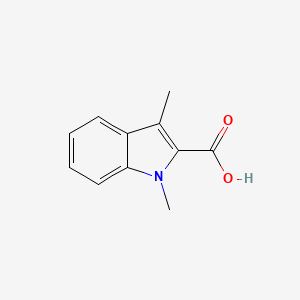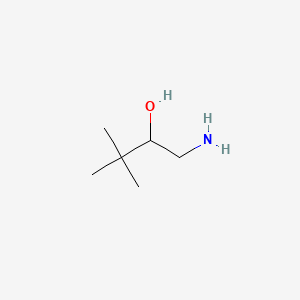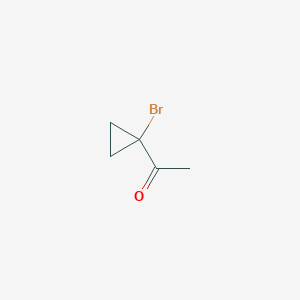
1-(1-Bromocyclopropyl)ethanone
Descripción general
Descripción
The compound 1-(1-Bromocyclopropyl)ethanone is a brominated ketone with a cyclopropyl group attached to the alpha carbon of the ethanone moiety. This structure is of interest due to its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
Several methods for synthesizing brominated compounds with structural similarities to 1-(1-Bromocyclopropyl)ethanone have been reported. For instance, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored to synthesize methylenecyclopropyl carboxylates, which share the cyclopropyl and bromine functionalities . Additionally, bromo-substituted compounds have been synthesized through halogen-exchange reactions, which could be applicable to the synthesis of 1-(1-Bromocyclopropyl)ethanone . Moreover, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone through magnesium halide exchange and nucleophilic substitution indicates the feasibility of bromine-containing ethanones .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, and their analysis often requires computational and experimental techniques. For example, the molecular structure, vibrational frequencies, and assignments of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using software and compared with experimental data . Such studies are crucial for understanding the electronic properties and reactivity of brominated ethanones.
Chemical Reactions Analysis
Brominated cyclopropane derivatives can undergo various chemical reactions. For instance, a (bromomethylene)-cyclopropane–dichloroketene adduct can rearrange into different products under certain conditions . This indicates that 1-(1-Bromocyclopropyl)ethanone could also participate in interesting chemical transformations, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom and the cyclopropane ring. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone showed that it could act as an effective chemical protective group, although no photolytic phenomena were observed . These properties are important for the practical application and handling of such compounds in a laboratory or industrial setting.
Aplicaciones Científicas De Investigación
Synthesis of Branched Tryptamines : 1-(1-Bromocyclopropyl)ethanone plays a role in the synthesis of tryptamine derivatives. This chemical serves as a precursor in the Domino Cloke-Stevens/Grandberg rearrangement, leading to the formation of branched tryptamines with aryl groups. It has been effective in producing enantiomerically pure tryptamine derivatives, like (S)-α-phenyltryptamine, with an enantiomeric excess of over 99% (Salikov et al., 2017).
Key Intermediate in Prothioconazole Synthesis : The compound has been used in creating 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide. Its synthesis involves nucleophilic substitution and offers high yield and purity, suitable for industrial applications (Ji et al., 2017).
Preparation of Heterocyclic Thio Ethanone Derivatives : This chemical is involved in an environmentally friendly process to prepare 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. These compounds have shown moderate antifungal activities (Yang et al., 2004).
Antimicrobial Activity Research : Research has explored the synthesis and antimicrobial activity of derivatives of this compound, contributing valuable insights into pharmaceutical and medicinal applications (Wanjari, 2020).
Synthesis of Antibacterial Agents : Efforts in synthesizing novel antibacterial agents have involved derivatives of 1-(1-Bromocyclopropyl)ethanone, demonstrating its potential in pharmaceutical research (Chinnayya et al., 2022).
Chiral Intermediate for Ticagrelor : It's a crucial chiral intermediate in synthesizing Ticagrelor, used for treating acute coronary syndromes. The process involves ketoreductase-mediated transformation, indicating its significance in therapeutic applications (Guo et al., 2017).
Synthesis of Nitrocyclopropanes : Its derivatives have been used in the enantioselective synthesis of nitrocyclopropanes, showcasing its utility in creating biologically important cyclopropanes with high stereochemical control (Lv et al., 2009).
Safety And Hazards
The compound is associated with several hazard statements, including H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Relevant Papers The search results did not yield specific peer-reviewed papers related to 1-(1-Bromocyclopropyl)ethanone .
Propiedades
IUPAC Name |
1-(1-bromocyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWROPAHGVWQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502848 | |
| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromocyclopropyl)ethanone | |
CAS RN |
63141-08-2 | |
| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromocyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




